molecular formula C10H8N2OS B3029321 2-Thiophenecarboxamide, N-3-pyridinyl- CAS No. 62289-81-0

2-Thiophenecarboxamide, N-3-pyridinyl-

Cat. No.: B3029321
CAS No.: 62289-81-0
M. Wt: 204.25 g/mol
InChI Key: UPLHUDRMLWWFRE-UHFFFAOYSA-N
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Description

SW-106065 is a chemical compound known for its role as an apoptosis inducer in malignant peripheral nerve sheath tumors (MPNST). It inhibits ATP consumption in sMPNST and other models of MPNST with an effective concentration (EC50) of 1 µM . This compound is primarily used in scientific research to study its effects on tumor cells and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SW-106065 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, typically exceeding 99% .

Industrial Production Methods

Industrial production of SW-106065 follows stringent protocols to ensure consistency and purity. The compound is produced in controlled environments, often using automated systems to maintain precise reaction conditions. The final product undergoes rigorous quality control to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

SW-106065 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, altering its chemical structure and properties.

    Substitution: SW-106065 can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving SW-106065 typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of SW-106065, while reduction can produce reduced derivatives with altered chemical properties .

Scientific Research Applications

SW-106065 has a wide range of scientific research applications, including:

Mechanism of Action

SW-106065 exerts its effects by inducing apoptosis in malignant peripheral nerve sheath tumor cells. It inhibits ATP consumption, leading to energy depletion and triggering cell death pathways. The compound affects various molecular targets, including cyclins and cyclin-dependent kinases, which play crucial roles in cell cycle regulation. By altering the levels of these proteins, SW-106065 disrupts the cell cycle and promotes apoptosis .

Comparison with Similar Compounds

Similar Compounds

    SW-106066: Another apoptosis inducer with similar properties but different molecular targets.

    SW-106067: A compound with comparable effects on ATP consumption but distinct chemical structure.

    SW-106068: Exhibits similar apoptosis-inducing capabilities but varies in its mechanism of action.

Uniqueness of SW-106065

SW-106065 stands out due to its high potency and specificity in inducing apoptosis in malignant peripheral nerve sheath tumor cells. Its ability to inhibit ATP consumption with an EC50 of 1 µM makes it a valuable tool for research. Additionally, its non-toxicity to normally dividing Schwann cells and mouse embryonic fibroblasts highlights its selectivity and potential therapeutic applications .

Properties

IUPAC Name

N-pyridin-3-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c13-10(9-4-2-6-14-9)12-8-3-1-5-11-7-8/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLHUDRMLWWFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355060
Record name 2-Thiophenecarboxamide, N-3-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62289-81-0
Record name N-3-Pyridinyl-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62289-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxamide, N-3-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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